2-(Oxiran-2-yl)pyridine
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Overview
Description
2-(Oxiran-2-yl)pyridine is a chemical compound characterized by the presence of a pyridine ring and an epoxide group. The molecular formula of this compound is C7H7NO, and it has a molecular weight of 121.14 g/mol. The compound is known for its unique structure, which combines the reactivity of both the pyridine and epoxide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)pyridine typically involves the reaction of pyridine with an epoxide precursor under controlled conditions. One common method involves the use of a Grignard reagent, where pyridine N-oxides are treated with acetic anhydride at elevated temperatures to yield the desired product . Another approach includes the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using magnetically recoverable nano-catalysts. These catalysts can be easily separated from the reaction medium using an external magnet, making the process efficient and environmentally friendly . The high surface area and simple preparation of these catalysts contribute to their widespread use in industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Oxiran-2-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-yl)pyridine involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Oxiranecarbonitriles: These compounds also contain an epoxide ring but differ in the presence of a cyano group.
Piperidine Derivatives: These compounds contain a six-membered ring with one nitrogen atom and are widely used in pharmaceuticals.
Oxetanes: These compounds have a four-membered ring with one oxygen atom and are used in medicinal chemistry for their unique reactivity and stability.
Uniqueness: 2-(Oxiran-2-yl)pyridine is unique due to its combination of a pyridine ring and an epoxide group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(oxiran-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZRYTWXFWRYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431419 |
Source
|
Record name | Pyridine, 2-oxiranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55967-94-7 |
Source
|
Record name | Pyridine, 2-oxiranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 2-(Oxiran-2-yl)pyridine considered a valuable building block in organic synthesis?
A1: this compound possesses a unique structure featuring both a pyridine ring and an epoxide ring. This makes it a versatile building block for synthesizing more complex molecules. Specifically, the research paper highlights its utility in constructing "pyridine/piperidine-decorated crown ethers" []. The epoxide ring can be readily opened by various nucleophiles, leading to the incorporation of diverse functional groups and the creation of new carbon-carbon bonds. The pyridine ring can act as a coordinating site for metal ions or participate in hydrogen bonding interactions. This versatility makes this compound a valuable precursor for various supramolecular assemblies and potentially biologically active compounds.
Q2: How is this compound synthesized in the context of this research?
A2: The paper describes a "convenient" synthesis of this compound using a two-step process starting from 2-vinylpyridine []. The first step involves an NBS-mediated epoxidation of the vinyl group, directly yielding the target compound. This approach highlights the compound's accessibility through readily available starting materials and a straightforward synthetic route.
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